molecular formula C21H23NO3 B11612012 9-(4-ethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(4-ethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11612012
M. Wt: 337.4 g/mol
InChI Key: NGUTXGFPJVCMPH-UHFFFAOYSA-N
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Description

9-(4-ETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: is a complex organic compound that belongs to the class of acridine derivatives Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an ethoxyphenyl-substituted benzaldehyde with a suitable amine, followed by cyclization and reduction steps to form the acridine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The ethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, acridine derivatives are known for their potential as anticancer agents, antimicrobial agents, and enzyme inhibitors. The ethoxyphenyl group may enhance the compound’s biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of materials with specific properties, such as fluorescence or photostability. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-(4-ETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with molecular targets such as DNA, enzymes, or receptors. The ethoxyphenyl group may facilitate binding to these targets, influencing the compound’s biological activity. The pathways involved could include inhibition of enzyme activity, interference with DNA replication, or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    8-(4-ETHOXYPHENYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound shares the ethoxyphenyl group but has a different core structure, leading to distinct properties and applications.

    4-(4-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE: Another compound with an ethoxyphenyl group, but with a triazole core, which may result in different biological activities.

Uniqueness

The uniqueness of 9-(4-ETHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its acridine core combined with the ethoxyphenyl group. This combination may confer specific chemical and biological properties that are not present in other similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C21H23NO3/c1-2-25-14-11-9-13(10-12-14)19-20-15(5-3-7-17(20)23)22-16-6-4-8-18(24)21(16)19/h9-12,19,22H,2-8H2,1H3

InChI Key

NGUTXGFPJVCMPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

Origin of Product

United States

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